molecular formula C14H19F2NO4S B2525295 3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide CAS No. 2034241-34-2

3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide

Cat. No.: B2525295
CAS No.: 2034241-34-2
M. Wt: 335.37
InChI Key: OTWHTSPNHGQBEA-UHFFFAOYSA-N
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Description

3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide: is a complex organic compound characterized by the presence of fluorine atoms, a sulfonamide group, and a hydroxypropyl chain attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the hydroxypropyl chain: This step often involves nucleophilic substitution reactions where a hydroxypropyl group is introduced to the oxane ring.

    Attachment of the sulfonamide group: This is typically done through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.

    Biological Probes: The compound can be used as a probe to study biological processes involving sulfonamide interactions.

Industry:

    Polymer Synthesis: It can be used as a monomer or a modifying agent in the synthesis of specialty polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide largely depends on its application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The hydroxypropyl chain and oxane ring can contribute to the compound’s overall solubility and bioavailability.

Comparison with Similar Compounds

    3,5-difluorobenzenesulfonamide: Lacks the hydroxypropyl chain and oxane ring, making it less versatile in terms of solubility and bioavailability.

    N-(3-hydroxypropyl)benzenesulfonamide: Lacks the fluorine atoms, which can reduce its binding affinity and metabolic stability.

    3,5-difluoro-N-(oxan-4-yl)benzenesulfonamide: Lacks the hydroxypropyl chain, which can affect its solubility and overall pharmacokinetic properties.

Uniqueness: The unique combination of fluorine atoms, a sulfonamide group, a hydroxypropyl chain, and an oxane ring in 3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide imparts distinct electronic, solubility, and bioavailability properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3,5-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO4S/c15-11-7-12(16)9-13(8-11)22(19,20)17-4-1-14(18)10-2-5-21-6-3-10/h7-10,14,17-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWHTSPNHGQBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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